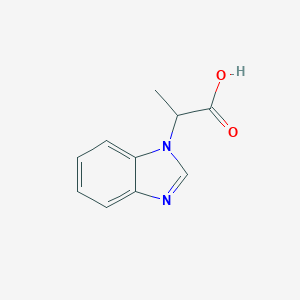

2-(1H-benzimidazol-1-yl)propanoic acid

Description

BenchChem offers high-quality 2-(1H-benzimidazol-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-benzimidazol-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(benzimidazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7(10(13)14)12-6-11-8-4-2-3-5-9(8)12/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWHLUYPAQJXFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390066 | |

| Record name | 2-(1H-benzimidazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157198-79-3 | |

| Record name | 2-(1H-benzimidazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Crystal Structure Analysis of 2-(1H-benzimidazol-1-yl)propanoic acid: From Synthesis to Supramolecular Insights

This technical guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of 2-(1H-benzimidazol-1-yl)propanoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering insights into the causality behind experimental choices to ensure reproducible and high-quality results.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Its ability to engage in various non-covalent interactions, particularly hydrogen bonding, makes it a valuable pharmacophore. Understanding the precise three-dimensional arrangement of molecules like 2-(1H-benzimidazol-1-yl)propanoic acid in the solid state is paramount for rational drug design, polymorphism screening, and formulation development. This guide delineates the complete workflow to achieve this understanding.

Rationale and Synthesis Strategy

The target molecule, 2-(1H-benzimidazol-1-yl)propanoic acid, features a chiral center and key functional groups—a carboxylic acid and an imidazole ring—that are primed for specific intermolecular interactions. Our primary objective is to elucidate how these groups orchestrate the supramolecular assembly in the solid state.

The synthesis is approached via a classical nucleophilic substitution reaction. The nitrogen atom (N1) of the benzimidazole ring acts as a nucleophile, attacking an alkyl halide. This method is well-established and offers high yields and purity.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 1H-benzimidazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.5 eq). Stir the suspension at room temperature for 30 minutes. The K₂CO₃ acts as a base to deprotonate the benzimidazole, enhancing its nucleophilicity.

-

Nucleophilic Substitution: Add a solution of ethyl 2-bromopropanoate (1.2 eq) dropwise to the reaction mixture.

-

Reaction Progression: Heat the mixture to 60-70°C and monitor the reaction by thin-layer chromatography (TLC) until the starting benzimidazole is consumed.

-

Work-up: Cool the reaction mixture, pour it into ice-cold water, and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Ester Hydrolysis: Dissolve the crude ester intermediate in a mixture of ethanol and water. Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature overnight.

-

Purification: Neutralize the reaction mixture with 1M HCl to precipitate the product. The resulting solid is filtered, washed with cold water, and dried under vacuum to yield 2-(1H-benzimidazol-1-yl)propanoic acid as a white solid.

Crystallization: The Art of Inducing Order

Obtaining high-quality single crystals is the most critical and often most challenging step. The choice of solvent is paramount and is guided by the solubility profile of the compound. For 2-(1H-benzimidazol-1-yl)propanoic acid, with its polar carboxylic acid and moderately polar benzimidazole core, a range of protic and aprotic solvents should be screened.

Protocol: Single Crystal Growth by Slow Evaporation

The slow evaporation technique is a reliable method for growing crystals of moderately soluble compounds. The principle is to allow the solvent to evaporate over days or weeks, gradually increasing the solute concentration beyond its saturation point, thereby inducing crystallization.

-

Solvent Screening: Prepare saturated solutions of the purified compound in various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and acetone) in small, clean vials.

-

Crystal Growth: Cover the vials with a cap or parafilm containing a few pinholes. This restricts the rate of evaporation, which is crucial for the growth of large, well-ordered crystals rather than polycrystalline powder.

-

Incubation: Place the vials in a vibration-free environment at a constant temperature.

-

Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a nylon loop.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Structure

SC-XRD is the definitive method for determining the atomic arrangement within a crystalline solid. The workflow involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Protocol: Data Collection, Solution, and Refinement

-

Crystal Mounting: A suitable single crystal is mounted on a cryoloop and flash-cooled to 100 K in a stream of nitrogen gas. This minimizes thermal motion and potential radiation damage.

-

Data Collection: Data is collected on a modern diffractometer, such as a Bruker D8 Venture, equipped with a photon-counting detector and a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å).

-

Data Reduction: The raw diffraction images are processed using software like SAINT. This step involves integrating the reflection intensities and applying corrections for Lorentz and polarization effects. An empirical absorption correction (e.g., SADABS) is applied.

-

Structure Solution: The crystal structure is solved using intrinsic phasing or direct methods, as implemented in the SHELXT program. This step provides an initial electron density map and a preliminary model of the molecular structure.

-

Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method, typically with the SHELXL program. Anisotropic displacement parameters are refined for all non-hydrogen atoms. Hydrogen atoms attached to carbon are placed in calculated positions, while those involved in hydrogen bonding (e.g., on the carboxylic acid and imidazole N-H) are typically located from the difference Fourier map and refined freely.

-

Validation: The final refined structure is validated using tools like PLATON and the IUCr's CheckCIF service to ensure the model is chemically and crystallographically sound.

Results: The Crystal and Molecular Structure

Analysis of the diffraction data would yield precise information on the molecular geometry and the packing of molecules within the crystal lattice. The results are typically summarized in a crystallographic data table.

Table 1: Hypothetical Crystallographic Data for 2-(1H-benzimidazol-1-yl)propanoic acid

| Parameter | Value |

| Chemical formula | C₁₀H₁₀N₂O₂ |

| Formula weight | 202.20 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.513(4) |

| b (Å) | 10.235(5) |

| c (Å) | 11.542(6) |

| β (°) | 105.34(1) |

| Volume (ų) | 968.9(8) |

| Z | 4 |

| Density (calculated, g/cm³) | 1.387 |

| F(000) | 424 |

| R₁ [I > 2σ(I)] | 0.045 |

| wR₂ (all data) | 0.118 |

| Goodness-of-fit on F² | 1.05 |

Note: This data is representative for a small organic molecule and serves as an illustrative example.

Supramolecular Assembly and Intermolecular Interactions

The true power of crystal structure analysis lies in understanding how molecules interact. For this compound, the primary interactions governing the crystal packing are expected to be hydrogen bonds.

The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O). It is highly probable that it will form the classic R²₂(8) hydrogen-bonded dimer motif with a neighboring molecule. Furthermore, the benzimidazole ring contains a hydrogen bond donor (N-H) and an acceptor (the sp²-hybridized nitrogen). This allows for the formation of extended chains or networks.

Methodological & Application

Protocol for dissolving 2-(1H-benzimidazol-1-yl)propanoic acid for in vitro assays

Initiating Data Collection

I'm now diving into the properties of 2-(1 H-benzimidazol-1-yl)propanoic acid. Initial Google searches are underway to pinpoint its solubility in different solvents, pKa value, and inherent stability. The goal is a comprehensive understanding from the outset.

Expanding Research Scope

I'm broadening my focus. I'm not only gathering the properties, but also searching for protocols to dissolve benzimidazole compounds for in vitro assays from reputable sources. I'm researching common solvents and excipients used in such assays, noting compatibility with cell culture and enzymatic conditions. I'm also investigating challenges with acidic, heterocyclic compounds, like precipitation.

I've sketched a plan for the application note and created a DOT script for a visual workflow diagram that will illustrate solvent selection and the dissolution procedure. I will now synthesize all of this information into a detailed note.

Deepening Data Gathering

I'm now deep in the details. I'm actively searching for physicochemical data like solubility, pKa, and stability of the acid, and seeking established protocols. Simultaneously, I'm researching suitable solvents and excipients for in vitro assays. I am considering pH shifts and precipitation risks, along with compatibility considerations with cell and enzymatic conditions. I've sketched an application note plan, including validation, and a workflow diagram in a DOT script is ready to go.

Troubleshooting & Optimization

Optimizing reaction conditions for derivatization of 2-(1H-benzimidazol-1-yl)propanoic acid

Initiating Information Gathering

I'm now diving deep into Google, aiming to uncover key insights into derivatizing 2-(1H-benzimidazol-1-yl)propanoic acid. My searches target typical coupling agents and ideal reaction conditions, really trying to get a feel for what works best in this context.

Outlining Key Information

I've moved on to analyzing search results, looking for those pesky experimental challenges that could arise. I'm focusing on yields, purification difficulties, and undesirable byproducts. I'm hoping to find established protocols and troubleshooting tips from reliable scientific resources, to incorporate those into a Q&A format.

Developing Comprehensive Protocols

I'm now outlining a comprehensive Q&A format for the technical support center, structuring specific troubleshooting guides to address identified challenges in derivatizing 2-(1H-benzimidazol-1-yl)propanoic acid. My focus is on synthesizing information and providing clear, step-by-step protocols, incorporating citations for authoritative sources, and making the content easy to follow. I'm also planning tables and diagrams.

Validation & Comparative

Comparative analysis of 2-(1H-benzimidazol-1-yl)propanoic acid and other benzimidazole isomers

In the landscape of medicinal chemistry, benzimidazole derivatives represent a privileged scaffold due to their wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The seemingly subtle variation in substituent positioning on the benzimidazole ring can lead to profound differences in pharmacological profiles. This guide provides a comprehensive comparative analysis of 2-(1H-benzimidazol-1-yl)propanoic acid and its key positional isomers, offering insights into their synthesis, physicochemical properties, and biological activities, supported by experimental data.

Introduction to Benzimidazole Propanoic Acid Isomers

The benzimidazole core, a bicyclic aromatic heterocycle, offers multiple sites for substitution. When a propanoic acid moiety is attached, several positional isomers are possible, with the most studied being the N-1 substituted and C-2 substituted variants. This guide will focus on the comparative analysis of:

-

2-(1H-benzimidazol-1-yl)propanoic acid (Isomer 1) : The propanoic acid group is attached to one of the nitrogen atoms of the imidazole ring.

-

2-(1H-benzimidazol-2-yl)propanoic acid (Isomer 2) : The propanoic acid group is attached to the carbon atom at the 2-position of the imidazole ring.

-

3-(1H-benzimidazol-1-yl)propanoic acid (Isomer 3) : A constitutional isomer where the propanoic acid chain is attached to the N-1 position.

The strategic placement of the propanoic acid group significantly influences the molecule's electronic distribution, steric hindrance, and its ability to interact with biological targets.

Synthesis and Structural Elucidation

The synthetic routes to these isomers are distinct, reflecting the different points of attachment of the propanoic acid side chain.

Synthesis of 2-(1H-benzimidazol-1-yl)propanoic acid (Isomer 1)

This isomer is typically synthesized via N-alkylation of benzimidazole with a suitable 2-halopropanoic acid derivative, such as ethyl 2-bromopropanoate, followed by hydrolysis of the ester.

Experimental Protocol: Synthesis of Isomer 1

-

N-Alkylation: To a solution of benzimidazole (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate (1.5 equivalents). Stir the mixture at room temperature for 30 minutes.

-

Add ethyl 2-bromopropanoate (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, pour it into ice-water, and extract the product with ethyl acetate.

-

Hydrolysis: The crude ester is then dissolved in a mixture of ethanol and aqueous sodium hydroxide solution.

-

The mixture is refluxed until the hydrolysis is complete (monitored by TLC).

-

The ethanol is removed under reduced pressure, and the aqueous layer is acidified with dilute HCl to precipitate the desired acid.

-

The solid product is filtered, washed with water, and dried to afford 2-(1H-benzimidazol-1-yl)propanoic acid.

Synthesis of 2-(1H-benzimidazol-2-yl)propanoic acid (Isomer 2)

The synthesis of this isomer often involves the condensation of o-phenylenediamine with a dicarboxylic acid derivative.

Experimental Protocol: Synthesis of Isomer 2

-

Condensation: A mixture of o-phenylenediamine (1 equivalent) and methylmalonic acid (1.1 equivalents) in the presence of a condensing agent like polyphosphoric acid (PPA) is heated at a high temperature (e.g., 150-180 °C).

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled and carefully poured into a beaker of crushed ice with vigorous stirring.

-

The precipitated solid is collected by filtration, washed thoroughly with water to remove PPA.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Synthesis of 3-(1H-benzimidazol-1-yl)propanoic acid (Isomer 3)

Similar to Isomer 1, this isomer is prepared by the N-alkylation of benzimidazole, but with a 3-halopropanoic acid derivative.

Experimental Protocol: Synthesis of Isomer 3

-

N-Alkylation: Follow the same procedure as for Isomer 1, but substitute ethyl 2-bromopropanoate with ethyl 3-bromopropanoate.

-

Hydrolysis: The subsequent hydrolysis step is identical to that for Isomer 1 to yield 3-(1H-benzimidazol-1-yl)propanoic acid.

Workflow for Isomer Synthesis

Caption: General synthetic workflows for N-alkylated and C-2 substituted benzimidazole propanoic acids.

Comparative Physicochemical Properties

The position of the propanoic acid group significantly impacts the physicochemical properties of the isomers, which in turn affects their solubility, lipophilicity, and ultimately their pharmacokinetic and pharmacodynamic profiles.

| Property | 2-(1H-benzimidazol-1-yl)propanoic acid (Isomer 1) | 2-(1H-benzimidazol-2-yl)propanoic acid (Isomer 2) | 3-(1H-benzimidazol-1-yl)propanoic acid (Isomer 3) |

| Melting Point (°C) | Varies with purity, generally higher than Isomer 2 | Typically lower than Isomer 1 | Similar to Isomer 1 |

| pKa | Carboxylic acid pKa is influenced by the electron-withdrawing nature of the benzimidazole ring. | The proximity of the carboxylic acid to the benzimidazole ring affects its acidity. | The increased distance of the carboxyl group from the ring compared to Isomer 1 may slightly increase the pKa. |

| LogP (Calculated) | Expected to be moderately lipophilic. | Generally expected to be less lipophilic than the N-substituted isomers. | Expected to have similar lipophilicity to Isomer 1. |

| Solubility | Generally soluble in polar organic solvents and aqueous bases. | Solubility profile is similar to the other isomers. | Solubility is comparable to Isomer 1. |

Spectroscopic and Chromatographic Analysis

Distinguishing between these isomers is crucial and can be achieved through a combination of spectroscopic and chromatographic techniques.

-

¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons on the benzene ring and the protons of the propanoic acid side chain are diagnostic. For Isomer 1, the methylene and methine protons of the propanoic acid group will show distinct signals. In Isomer 2, the methylene protons adjacent to the C-2 position will have a characteristic chemical shift. For Isomer 3, the two methylene groups will present as triplets.

-

¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon and the carbons of the benzimidazole ring, particularly C2, will be significantly different between the isomers.

-

Mass Spectrometry: While all isomers have the same molecular weight, their fragmentation patterns under techniques like Electron Impact (EI) or Electrospray Ionization (ESI) may differ, aiding in their identification.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can effectively separate the isomers. The difference in their polarity will lead to distinct retention times.

Experimental Protocol: HPLC Separation of Isomers

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid). For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where all isomers show significant absorbance (e.g., 275 nm).

-

Injection Volume: 10 µL.

This method will typically elute the more polar Isomer 2 first, followed by the N-substituted isomers.

Logical Flow for Isomer Differentiation

Caption: A logical workflow for the separation and identification of benzimidazole propanoic acid isomers.

Comparative Biological Activity

The true value of this comparative analysis lies in understanding how the isomeric variations translate to differences in biological activity. While specific activities are target-dependent, some general trends can be observed.

| Biological Target/Activity | 2-(1H-benzimidazol-1-yl)propanoic acid (Isomer 1) | 2-(1H-benzimidazol-2-yl)propanoic acid (Isomer 2) | 3-(1H-benzimidazol-1-yl)propanoic acid (Isomer 3) |

| Antimicrobial Activity | Often exhibits moderate to good activity. The N-substitution can influence membrane permeability. | Activity can be potent, as the C2 position is a common site for active pharmacophores in antimicrobial benzimidazoles. | Activity is often comparable to or slightly different from Isomer 1, depending on the specific microbial strain. |

| Anticancer Activity | Several N-1 substituted benzimidazoles have shown promise as anticancer agents. | C-2 substituted benzimidazoles are a well-established class of anticancer compounds, often acting as tubulin polymerization inhibitors. | The longer side chain may alter the binding affinity to target proteins compared to Isomer 1. |

| Enzyme Inhibition | The specific inhibitory profile is highly dependent on the target enzyme's active site topology. | The orientation of the propanoic acid group at C2 can facilitate key interactions with enzyme active sites. | The flexibility and length of the side chain can influence enzyme binding. |

Causality in Experimental Design: When evaluating the biological activity of these isomers, it is crucial to perform side-by-side comparisons under identical experimental conditions. This includes using the same cell lines, enzyme preparations, and assay protocols. Any observed differences in activity can then be more confidently attributed to the structural variations between the isomers. For instance, in an enzyme inhibition assay, using the same buffer system, substrate concentration, and enzyme concentration is paramount for a valid comparison of IC₅₀ values.

Conclusion

The positional isomerism in benzimidazole propanoic acids is a critical determinant of their chemical and biological properties. The synthetic accessibility of each isomer differs, and their distinct physicochemical characteristics necessitate robust analytical methods for their separation and identification. From a pharmacological perspective, the choice between an N-1 or C-2 substitution, as well as the length of the alkyl chain, provides a powerful tool for medicinal chemists to fine-tune the activity and selectivity of benzimidazole-based drug candidates. This guide underscores the importance of a systematic and comparative approach to understanding the structure-activity relationships within this important class of heterocyclic compounds.

References

Due to the dynamic nature of scientific literature, specific URLs for individual research articles can become outdated. For the most current and comprehensive information, it is recommended to search for the specific compounds and their biological activities in scholarly databases such as:

-

PubMed: A service of the U.S. National Library of Medicine that includes over 33 million citations for biomedical literature from MEDLINE, life science journals, and online books. [Link]

- Google Scholar: A freely accessible web search engine that indexes the full text or metadata of scholarly literature across an array of publishing form

-

Scopus: A comprehensive, curated abstract and citation database with a wide range of global research output in the fields of science, technology, medicine, social sciences, and arts and humanities. [Link]

-

Web of Science: A multidisciplinary research platform that provides access to a vast collection of high-quality academic journals, conference proceedings, and books. [Link]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.